3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[(4aR,7aR)-octahydro-1-Me
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-1-Me] is a complex organic compound belonging to the quinolone class This compound is characterized by its unique structure, which includes a quinoline core, a cyclopropyl group, and various functional groups such as methoxy and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-1-Me] typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-1-Me] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce halogenated quinolines .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-1-Me] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. It may inhibit the activity of these targets, leading to the disruption of essential biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar core structure but different substituents.
Levofloxacin: A related compound with a similar mechanism of action but distinct pharmacokinetic properties.
Moxifloxacin: Shares structural similarities but has unique functional groups that confer different biological activities
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-1-Me] is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to other quinolones .
Properties
CAS No. |
1346600-12-1 |
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Molecular Formula |
C11H7BrN2O |
Molecular Weight |
0 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[(4aR,7aR)-octahydro-1-Methyl-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, hydrochloride (1:1), rel- |
Origin of Product |
United States |
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